Cas no 66838-42-4 ((3R)-oxolane-3-carboxylic acid)
(3R)-oxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-Tetrahydrofuran-3-carboxylic acid
- (R)-Tetrahydro-3-furancarboxylic acid
- (3R)-oxolane-3-carboxylic acid
- (R)-Tetrahydro-furan-3-carboxylic acid
- (R)-Tetrahydro-3-furoic acid
- CS-W006196
- A13272
- (R)-Tetrahydro-3-furoic acid, >=97.0%
- MFCD07369940
- 3-FURANCARBOXYLIC ACID, TETRAHYDRO-, (3R)-
- AKOS005266527
- DTXSID50609002
- AM20100615
- 66838-42-4
- DS-11722
- EN300-697519
- tetrahydrofuran-3-carboxylic acid;(R)-Tetrahydrofuran-3-carboxylic acid
- (R)-TETRAHYDROFURAN-3-CARBOXYLICACID
- AKOS015856044
- BOTREHHXSQGWTR-SCSAIBSYSA-N
- (3R)-tetrahydrofuran-3-carboxylic acid
- SCHEMBL225423
- D-Tetrahydro-furan-3-carboxylic acid
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- MDL: MFCD07369940
- Inchi: 1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
- InChI Key: BOTREHHXSQGWTR-SCSAIBSYSA-N
- SMILES: O1CC[C@@H](C(=O)O)C1
Computed Properties
- Exact Mass: 116.04700
- Monoisotopic Mass: 116.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 0.10750
(3R)-oxolane-3-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
(3R)-oxolane-3-carboxylic acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(3R)-oxolane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0627-1g |
(R)-Tetrahydro-3-furancarboxylic acid |
66838-42-4 | 97% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0627-5g |
(R)-Tetrahydro-3-furancarboxylic acid |
66838-42-4 | 97% | 5g |
20777.04CNY | 2021-05-07 | |
| Alichem | A159002952-250mg |
(R)-Tetrahydrofuran-3-carboxylic acid |
66838-42-4 | 97% | 250mg |
$224.64 | 2023-09-01 | |
| Alichem | A159002952-1g |
(R)-Tetrahydrofuran-3-carboxylic acid |
66838-42-4 | 97% | 1g |
$550.80 | 2023-09-01 | |
| Alichem | A159002952-5g |
(R)-Tetrahydrofuran-3-carboxylic acid |
66838-42-4 | 97% | 5g |
$1711.50 | 2023-09-01 | |
| Fluorochem | 040028-250mg |
D-Tetrahydro-furan-3-carboxylic acid |
66838-42-4 | 97% | 250mg |
£168.00 | 2022-02-28 | |
| Fluorochem | 040028-1g |
D-Tetrahydro-furan-3-carboxylic acid |
66838-42-4 | 97% | 1g |
£401.00 | 2022-02-28 | |
| Fluorochem | 040028-5g |
D-Tetrahydro-furan-3-carboxylic acid |
66838-42-4 | 97% | 5g |
£1240.00 | 2022-02-28 | |
| Fluorochem | 040028-10g |
D-Tetrahydro-furan-3-carboxylic acid |
66838-42-4 | 97% | 10g |
£2235.00 | 2022-02-28 | |
| Ambeed | A167990-100mg |
(R)-Tetrahydrofuran-3-carboxylic acid |
66838-42-4 | 97% | 100mg |
$25.0 | 2025-04-17 |
(3R)-oxolane-3-carboxylic acid Suppliers
(3R)-oxolane-3-carboxylic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (3R)-oxolane-3-carboxylic acid
(3R)-Oxolane-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 66838-42-4, commonly referred to as (3R)-oxolane-3-carboxylic acid, is a significant molecule in the field of organic chemistry. This compound, also known as (R)-gamma-butyrolactone carboxylic acid, has garnered attention due to its unique structural properties and versatile applications in various industries. In this article, we will delve into the chemical characteristics, synthesis methods, and recent advancements in the utilization of (3R)-oxolane-3-carboxylic acid.
Chemical Structure and Properties
(3R)-Oxolane-3-carboxylic acid is a cyclic ester with a lactone ring structure. The molecule consists of a five-membered ring containing an oxygen atom and a carboxylic acid group attached at the third carbon position. This configuration imparts the compound with specific stereochemical properties, making it distinct from other lactones. The molecule's structure allows for various functional group transformations, which are highly valuable in organic synthesis.
Synthesis and Production
The synthesis of (3R)-oxolane-3-carboxylic acid involves several methods, including ring-opening reactions of gamma-butyrolactone followed by oxidation or direct synthesis via esterification processes. Recent advancements have focused on improving the yield and stereoselectivity of these reactions to meet the growing demand for this compound in pharmaceuticals and agrochemicals. Researchers have also explored enzymatic methods to achieve enantioselective synthesis, which is particularly important for applications requiring high optical purity.
Applications in Pharmaceuticals
(3R)-Oxolane-3-carboxylic acid has found extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its lactone ring structure is particularly useful in the development of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been studied for their anti-inflammatory and antioxidant properties. Recent studies have highlighted its role in the design of novel antibiotics targeting multi-drug resistant bacteria.
Role in Agrochemicals
In addition to pharmaceuticals, (3R)-oxolane-3-carboxylic acid has emerged as a key component in agrochemical formulations. Its ability to form stable esters and amides makes it ideal for use in pesticides and herbicides. Recent research has focused on optimizing its application to enhance crop protection while minimizing environmental impact. The compound's compatibility with various agricultural chemicals has further expanded its utility in sustainable farming practices.
Environmental Considerations
As industries increasingly prioritize sustainability, the environmental impact of (3R)-oxolane-3-carboxylic acid has come under scrutiny. Studies have shown that this compound biodegrades efficiently under aerobic conditions, reducing its ecological footprint. Researchers are also exploring green chemistry approaches to synthesize this compound using renewable resources and energy-efficient processes.
Future Prospects
The future of (3R)-oxolane-3-carboxylic acid looks promising as ongoing research continues to uncover new applications and improve existing ones. Its role as a versatile building block in organic synthesis positions it as a critical component in developing innovative solutions across multiple sectors. With advancements in synthetic methodologies and a growing emphasis on sustainability, this compound is expected to remain at the forefront of chemical innovation.
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